
CCI-006
Overview
Description
CCI-006 is a selective inhibitor and chemosensitizer for leukemia cells with mixed lineage leukemia rearrangements. This compound disrupts mitochondrial respiration, leading to irreversible mitochondrial depolarization and triggering a pro-apoptotic unfolded protein response in specific leukemia cells .
Preparation Methods
The synthetic routes and reaction conditions for CCI-006 involve several steps. The compound is synthesized through a series of chemical reactions that include the formation of key intermediates and their subsequent transformation into the final product. The industrial production methods for this compound are optimized to ensure high yield and purity. The compound is typically stored as a powder at -20°C for up to three years or in solution at -80°C for up to one year .
Chemical Reactions Analysis
CCI-006 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. .
Scientific Research Applications
CCI-006 has several scientific research applications, including:
Chemistry: Used as a tool compound to study mitochondrial respiration and its inhibition.
Biology: Investigated for its effects on cellular metabolism and mitochondrial function.
Medicine: Explored as a potential therapeutic agent for leukemia with mixed lineage leukemia rearrangements.
Industry: Utilized in the development of new drugs targeting mitochondrial dysfunction .
Mechanism of Action
CCI-006 exerts its effects by inhibiting mitochondrial respiration, leading to mitochondrial depolarization and the activation of a pro-apoptotic unfolded protein response. This mechanism targets specific leukemia cells with mixed lineage leukemia rearrangements, causing cell death. The molecular targets and pathways involved include mitochondrial proteins and the unfolded protein response pathway .
Comparison with Similar Compounds
CCI-006 is unique in its selective inhibition of leukemia cells with mixed lineage leukemia rearrangements. Similar compounds include:
CCI-007: Another inhibitor targeting leukemia cells with mixed lineage leukemia rearrangements.
Nerol: A mitochondrial fusion promoter.
Tempo: A mitochondrial metabolism inhibitor.
Dihydrorotenone: An inhibitor of mitochondrial respiration .
These compounds share some similarities in their mechanisms of action but differ in their specific targets and effects on cellular metabolism.
Biological Activity
CCI-006 is a novel small molecule identified as a selective inhibitor for certain types of acute leukemia, particularly those characterized by MLL (Mixed-Lineage Leukemia) rearrangements. Research has shown that this compound exhibits significant biological activity by targeting mitochondrial respiration and inducing apoptosis in sensitive leukemia cell lines. This article consolidates findings from various studies to provide a comprehensive overview of the biological mechanisms, efficacy, and potential therapeutic applications of this compound.
This compound primarily exerts its effects through the inhibition of mitochondrial respiration, leading to a cascade of cellular events that culminate in apoptosis. The compound selectively targets MLL-rearranged leukemia cells, demonstrating a dichotomous susceptibility among different cell lines.
Key Findings:
- Mitochondrial Respiration Inhibition : this compound was shown to inhibit mitochondrial respiration effectively in 64% of tested MLL-rearranged leukemia cell lines, resulting in significant cellular toxicity within hours of treatment .
- Apoptosis Induction : The compound increased the percentage of Annexin V+ cells (a marker for apoptosis) in sensitive cell lines, indicating that it triggers apoptotic pathways. In contrast, unresponsive cells did not show similar apoptotic markers despite experiencing mitochondrial respiration inhibition .
- ER Stress Response Activation : this compound induced an unfolded protein response (UPR) marked by increased phosphorylation of eIF2α, which is crucial for cellular stress management. This UPR can shift towards pro-apoptotic pathways under severe stress conditions .
Case Studies and Research Data
Several studies have documented the biological activity of this compound through various experimental approaches. Below is a summary table that highlights key research findings:
Apoptosis Pathway Analysis
The analysis of gene expression following this compound treatment revealed significant changes indicative of apoptotic signaling pathways. A microarray-based whole-genome expression analysis identified several differentially expressed genes associated with the apoptosis and ER stress pathways. Notably:
- PARP and CASPASE Cleavage : Treatment with this compound resulted in cleavage of PARP and CASPASE 3, confirming activation of the apoptotic cascade .
- Polysome Profiling : Polysome profiling experiments indicated a reduction in actively translating ribosomes in sensitive cells after treatment with this compound, further supporting the induction of ER stress and subsequent apoptosis .
Implications for Treatment
The selective nature of this compound presents a promising avenue for targeted therapies in acute leukemias characterized by MLL rearrangements. Given its mechanism, this compound may offer a less toxic alternative to conventional chemotherapies, potentially improving patient outcomes while minimizing adverse effects.
Q & A
Q. Basic: What experimental assays are foundational for evaluating CCI-006's efficacy in leukemia models?
Answer:
Standard assays include:
- Cell viability assays (e.g., MTT or ATP-based assays) to quantify dose-dependent cytotoxicity .
- Apoptosis detection via Annexin V/PI staining or caspase-3/7 activation assays to confirm programmed cell death .
- Mitochondrial membrane potential (ΔΨm) measurement using JC-1 or TMRE probes to assess mitochondrial dysfunction, a key mechanism of this compound .
These assays should be replicated across multiple MLL-rearranged leukemia cell lines (e.g., 7/11 tested in ) to establish baseline efficacy.
Q. Advanced: How can experimental designs resolve contradictions in this compound's cell-type-specific apoptotic effects?
Answer:
To address variability:
- Comparative transcriptomics : Perform RNA sequencing on responsive vs. resistant cell lines (e.g., 64% efficacy in MLL-rearranged cells ) to identify genetic or metabolic modifiers of sensitivity.
- Functional validation : Use siRNA knockdown (e.g., HIF1A siRNA in ) to test hypotheses derived from transcriptomic data.
- Iterative analysis : Apply qualitative research principles, such as triangulating apoptosis assays with mitochondrial respiration data (Seahorse assays) and metabolite profiling .
This approach aligns with frameworks for managing contradictory data through multi-method validation .
Q. Basic: What parameters define mitochondrial dysfunction induced by this compound?
Answer:
Key parameters include:
- Oxygen consumption rate (OCR) reduction : Measured via Seahorse XF Analyzer to confirm inhibition of mitochondrial respiration .
- ΔΨm depolarization : Quantified using fluorescent probes (e.g., JC-1) to validate loss of membrane potential .
- ATP depletion : Correlate with OCR data to confirm bioenergetic collapse.
Baseline measurements should include untreated controls and positive controls (e.g., oligomycin for OCR inhibition) .
Q. Advanced: What strategies mitigate off-target effects in this compound mechanistic studies?
Answer:
- Resistant cell line generation : Develop this compound-resistant clones via gradual dose escalation to isolate target-specific effects vs. off-target adaptations .
- CRISPR/Cas9 screening : Identify genes whose knockout rescues this compound-induced apoptosis, pinpointing primary targets.
- Cross-validation with orthogonal assays : Combine mitochondrial data with whole-genome expression microarrays to rule out nonspecific pathways .
These steps align with experimental design criteria emphasizing reproducibility and specificity .
Q. Basic: How to formulate a hypothesis for this compound's mechanism of action?
Answer:
- Literature synthesis : Review existing data on mitochondrial inhibitors in leukemia (e.g., this compound’s 64% efficacy in MLL-rearranged cells ).
- PICO framework : Define Population (MLL-rearranged cells), Intervention (this compound), Comparison (untreated/resistant cells), Outcome (apoptosis via ΔΨm loss) .
- FINER criteria : Ensure the hypothesis is Feasible, Interesting, Novel, Ethical, and Relevant .
Hypotheses should be testable via siRNA or pharmacological inhibition of proposed targets (e.g., HIF1A in ).
Q. Advanced: How to validate this compound's mitochondrial targets using omics data?
Answer:
- Metabolomic profiling : Compare lactate/pyruvate ratios and TCA cycle intermediates to confirm glycolytic vs. oxidative phosphorylation shifts .
- Gene set enrichment analysis (GSEA) : Apply to microarray data from treated cells to identify enriched pathways (e.g., oxidative stress response) .
- CRISPR interference (CRISPRi) : Suppress candidate genes (e.g., electron transport chain components) and assess rescue of this compound-induced apoptosis.
Methodologies should adhere to reproducibility standards, including depositing raw data in public repositories .
Q. Basic: What statistical methods are appropriate for analyzing this compound's dose-response data?
Answer:
- Dose-response curves : Fit using nonlinear regression (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values .
- Comparative statistics : Use Student’s t-test or ANOVA with post-hoc corrections (e.g., Tukey’s test) for multi-group comparisons .
- Reproducibility metrics : Report standard deviations (SD) and biological replicates (n ≥ 3) per journal guidelines .
Q. Advanced: How to address variability in this compound's apoptotic induction across independent studies?
Answer:
- Meta-analysis : Aggregate data from multiple studies (e.g., 7/11 cell lines in ) to identify covariates (e.g., genetic subtypes, culture conditions).
- Sensitivity analysis : Use machine learning (e.g., random forests) to rank variables (e.g., baseline OCR, HIF1A expression) influencing apoptotic thresholds.
- Ethical replication : Collaborate with independent labs to validate findings, adhering to open-science principles .
Properties
IUPAC Name |
methyl (E)-2-cyano-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O5S/c1-21-15(18)11(9-16)8-12-4-7-14(22-12)10-2-5-13(6-3-10)23(17,19)20/h2-8H,1H3,(H2,17,19,20)/b11-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXAKEBSBMAIOB-DHZHZOJOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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